![molecular formula C24H24N2O3S B2575375 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-62-8](/img/structure/B2575375.png)
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, a core structure in the compound, can be achieved through a two-step procedure. This includes an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide consists of a 1,2,3,4-tetrahydroquinoline ring attached to a propionyl group and a biphenyl-4-sulfonamide group.Chemical Reactions Analysis
While specific chemical reactions involving N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-sulfonamide are not available, 1,2,3,4-tetrahydroquinoline-based compounds have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Scientific Research Applications
Radical Cyclizations in Organic Synthesis
Research has demonstrated that cyclic ene sulfonamides, including structures related to "N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide," undergo radical cyclizations to form polycyclic imines. These cyclizations provide a method to synthesize fused and spirocyclic imines with varying ring sizes. This process involves the formation of an α-sulfonamidoyl radical, leading to the creation of highly stable imines, showcasing the potential of sulfonamides in facilitating complex organic transformations (Zhang et al., 2013).
Antimicrobial Applications
Sulfonate derivatives, which are structurally similar to "this compound," have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those with quinolinium and isoquinolinium groups, have shown potential biological activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda et al., 2016).
properties
IUPAC Name |
4-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-24(27)26-16-6-9-20-17-21(12-15-23(20)26)25-30(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNJADQNFNQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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